(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid
Description
(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid is a thiazole acetic acid derivative featuring a 4-chlorophenylsulfonylamino substituent at the 2-position of the thiazole ring. Its structure combines a sulfonamide group (imparting acidity and hydrogen-bonding capacity) with a thiazole-acetic acid core, which is common in bioactive molecules.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-7-1-3-9(4-2-7)20(17,18)14-11-13-8(6-19-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKNVTMKXLMFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC(=CS2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C₁₁H₉ClN₂O₄S₂, with a molecular weight of 360.83632 g/mol. Its structure features a thiazole ring substituted with a chlorophenyl group and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and sulfonamide groups exhibit promising antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study evaluated the antimicrobial efficacy of several synthesized thiazole derivatives, revealing that certain compounds demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that related thiazole derivatives possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, a series of sulfonamide derivatives were synthesized and tested for their anticancer properties, showing promising results in inhibiting cell proliferation in estrogen receptor-positive human breast adenocarcinoma cell lines .
Acetylcholinesterase Inhibition
Compounds similar to (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. These studies utilized molecular docking techniques to elucidate the binding interactions between the compounds and AChE, indicating potential therapeutic applications in neurodegenerative disorders .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various thiazole-based compounds and evaluated their biological activities through in vitro assays. The results indicated that specific derivatives exhibited strong antimicrobial and anticancer activities, with some achieving IC50 values as low as 2.7 µM against AChE .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been crucial in understanding the interaction mechanisms of this compound with target proteins. These studies revealed favorable binding affinities, suggesting that modifications to the compound could enhance its bioactivity .
Mechanism of Action
The mechanism of action of (2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron Effects : The 4-chloro substituent (electron-withdrawing) increases sulfonamide acidity compared to methyl (electron-donating) . Fluorine, while also electron-withdrawing, may reduce steric hindrance .
- Bioisosteric Replacements : Replacement of sulfonyl with acetyl (as in ) alters hydrogen-bonding capacity and metabolic stability.
- Positional Isomerism : Ortho-substituted analogs (e.g., SMVA-35 in with 2-chlorophenyl) show distinct biological effects compared to para-substituted derivatives.
Cardiovascular Effects (Based on ):
- SMVA-10 (2-(phenyl amino)-4-(4-chlorophenyl)thiazole-5-acetic acid): Reduces developed tension in the presence of acetylcholine.
- SMVA-42 (2-(4-bromophenyl amino)-4-(4-chlorophenyl)thiazole-5-acetic acid): Induces aortic contraction via α1-adrenergic pathways.
- Target Compound : While direct cardiovascular data are unavailable, the sulfonamide group may enhance receptor binding specificity compared to acetyl or ester derivatives.
Metabolic and Toxicokinetic Profiles:
- Fenclozic acid : Lacks the sulfonamide group, leading to distinct metabolic pathways (e.g., glucuronidation vs. sulfonamide cleavage).
- Ethyl Ester Analogs (e.g., ): Ester groups are often prodrugs, improving oral bioavailability but requiring enzymatic hydrolysis for activation.
Physicochemical Properties
Notes:
- The 4-chloro group increases lipophilicity (logP) compared to fluorine but reduces solubility.
- The methyl analog’s higher logP may enhance membrane permeability but increase metabolic oxidation risks.
Biological Activity
(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid, with the CAS number 929839-22-5, is a compound that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties. The findings are supported by various studies and data tables summarizing key research outcomes.
- Molecular Formula: C11H9ClN2O4S2
- Molecular Weight: 306.78 g/mol
1. Antibacterial Activity
Research has demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
In a study evaluating synthesized compounds, several derivatives exhibited strong inhibitory activity against urease and acetylcholinesterase (AChE), with specific IC50 values indicating their effectiveness compared to standard drugs .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cyclooxygenase (COX) enzymes. The compound showed promising results in inhibiting COX-1 and COX-2 activities, which are critical in the inflammatory response.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 6.74 | 1.10 |
The results indicate that this compound exhibits comparable anti-inflammatory effects to established COX inhibitors like celecoxib .
3. Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell lines:
| Cell Line | Activity Level | IC50 (µg/mL) |
|---|---|---|
| Jurkat Cells | Significant | < 1.98 |
| HT29 Cells | High | < 1.61 |
The presence of the thiazole ring is essential for cytotoxic activity, and modifications in the phenyl ring can enhance this effect .
Case Studies
Several studies have highlighted the biological activity of thiazole-based compounds:
- Antibacterial Study : A study focused on the synthesis and evaluation of thiazole derivatives found that certain compounds exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a potential therapeutic application in treating bacterial infections .
- Anti-inflammatory Research : In vivo studies demonstrated that thiazole derivatives significantly reduced inflammation markers in animal models, supporting their use as anti-inflammatory agents .
- Anticancer Evaluation : A recent study reported that thiazole compounds showed promise in inhibiting tumor growth in various cancer cell lines, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
